molecular formula C19H22N2O3 B2671132 N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898374-96-4

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2671132
CAS No.: 898374-96-4
M. Wt: 326.396
InChI Key: XMHITYAAETWQTB-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxyphenethyl group. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2,6-dimethylaniline to form the corresponding oxalyl chloride intermediate.

    Coupling reaction: The oxalyl chloride intermediate is then reacted with 4-methoxyphenethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2,6-dimethylphenyl)-N2-(4-ethoxyphenethyl)oxalamide

Uniqueness

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of both dimethyl and methoxyphenethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-4-6-14(2)17(13)21-19(23)18(22)20-12-11-15-7-9-16(24-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHITYAAETWQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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